Journal Name:Journal of Electronic Materials
Journal ISSN:0361-5235
IF:2.047
Journal Website:http://www.tms.org/pubs/journals/JEM/jem.html
Year of Origin:0
Publisher:Springer New York
Number of Articles Per Year:918
Publishing Cycle:Monthly
OA or Not:Not
Features of the structural and dielectric properties in BaTi1-xSnxO3 ferroelectric ceramics
Journal of Electronic Materials ( IF 2.047 ) Pub Date: 2023-07-17 , DOI: 10.1080/00150193.2023.2201772
AbstractThe demand to produce clean energy has been increasing over the last years due to the various climate changes, which are strongly afflicting the world. Therefore, it is necessary to implement new and alternative energy sources that contribute for the environment preservation. That is the case, for instance, of novel energy-storage devices, which could contribute for the current demand of clean energies. In fact, most of the system used nowadays are those lead-based materials, which are strongly pollutant and contribute for the environment contamination. In this way, the interest in the development and study of lead-free materials has become a real priority in the scientific community. The objective of the present work is to synthesize and investigate the physical properties of lead-free ferroelectric systems based on BaTiO3 (BT) with technological interest. In particular, the structural and dielectric properties have been investigated as a function of the Sn4+ content, used as a doping element in the BT hosting crystalline structure. The phase transition characteristics have been also analyzed in a wide temperature and frequency range.
Detail
A network of hydrogen bonds in the lattice of heavy atoms of single crystals of the KDP group: quantum nature of dipole interactions
Journal of Electronic Materials ( IF 2.047 ) Pub Date: 2023-04-25 , DOI: 10.1080/00150193.2023.2189841
AbstractIn the work presented, the distinctive features of temperature behavior of dielectric permittivity ε, dielectric loss tangent tanδ and pyroelectric coefficient γ of classical ferroelectric KDP and crystals of its family, which have a network of strong OH…O hydrogen bonds, are discussed. Particular attention is focused on the evidence of quantum-chemical interactions in network of hydrogen bonds in the matrix of heavy nuclei.
Detail
Radio-absorbing properties of (1-x)BiFeO3 – xLaMnO3 (0.1 ≤ x ≤ 0.9) solid solutions
Journal of Electronic Materials ( IF 2.047 ) Pub Date: 2023-04-25 , DOI: 10.1080/00150193.2023.2189843
AbstractIn the frequency range of 3.2–12 GHz, the microwave energy absorption spectra of a series of the (1-x)BiFeO3 – xLaMnO3 solid solutions with a concentration of x = 0.1 − 0.9 were studied. The spectra contain the absorption maxima of the resonant type, the magnitudes, resonant frequencies, and number of which depend on the x concentration and temperature. At different heights from the surface of the samples under study, located on the microstrip line, the emission spectra of the electric and magnetic components of the microwave field were obtained. The X-ray diffraction data and the obtained absorption and emission spectra are interconnected and complement each other. The features of the spectra are discussed from the point of view of the contribution to the emission and absorption of the energy of the dielectric walls of the twins resonating in the electromagnetic field. The features of the magnetic moments of multiferroics are also discussed.
Detail
Structural and optical properties of BiFeO3 thin films
Journal of Electronic Materials ( IF 2.047 ) Pub Date: 2023-07-17 , DOI: 10.1080/00150193.2023.2201766
AbstractThin films of BiFeO3 (BFO) were prepared at 550 °C annealing temperature on very thin glass and aluminum substrates by spin-coating technique. Bismuth acetate and iron nitrate were utilized as precursors materials, while ethylene glycol was used as a solvent. Structural measurement by XRD indicates a BFO amorphous phase on the Al substrate. Raman and PL spectroscopies were used to determine the structural optical phonons and defects, respectively. While XPS was necessary to describe the chemical properties of the BFO surface. Transmittance and reflectance spectra, from 190 to 15500 nm (UV-Visible-infrared), were collected and they were fitted using Tauc-Lorentz and Lorentz classical dispersion models of the complex dielectric function to obtain additional optical properties, such as refraction index and extinction coefficient. The results indicate that the BFO that grows on a thin glass substrate presents an R3c crystalline structure, while the one that grows on aluminum shows an amorphous phase. Both films are dense and without cracks, although the presence of porosity in BFO/glass was observed. The optical response and the valence analysis of the chemical elements suggest the existence of oxygen vacancies in both samples. Furthermore, a blue shift in some vibrational modes and optical transitions can be explained through a compressive stress at the film-substrate interface due to differences in coefficients of thermal expansion. In addition, a first principles calculation using Density Functional Theory (DFT) of crystallized BFO is performed to observe the structural and optical properties. These theoretical results were compared with those obtained experimentally.
Detail
Dielectric and electric properties of Zn doped and undoped Bi2/3Cu3Ti4O12 ceramic prepared by chemical route
Journal of Electronic Materials ( IF 2.047 ) Pub Date: 2023-07-17 , DOI: 10.1080/00150193.2023.2201767
AbstractZn-doped and un-doped BCTO ceramics (Bi2/3Cu3−xZnxTi4O12, x = 0 and 0.05) were prepared by chemical route sintered at 1123 K for 8 h. The Phase formation of ceramics were confirmed by X-ray Diffraction. Their microstructural properties were examined through SEM, EDX, and TEM. The dielectric constant (ɛr) of BCTO ceramic was obtained higher than BCZTO-0.05 ceramics at 100 Hz and 470 K. The tangent loss (tan  δ δ δ) value for Zn doped BCTO ceramics were found to be lower than undoped BCTO ceramics at 10 kHz and 310 K. The conductivity dependence of Bi2/3Cu3−xZnxTi4O12 ceramics (where x = 0, 0.05), with the inverse of temperature follows the Arhenius equation, with a major temperature range of 300–500 K.
Detail
Effect of temperature and pressure on mechanical and thermal properties of lithium boron nitride Li3BN2 with density functional theory
Journal of Electronic Materials ( IF 2.047 ) Pub Date: 2023-06-29 , DOI: 10.1080/00150193.2023.2198973
AbstractIn this article the structural, mechanical and thermal properties are investigated under pressures and temperatures by the first-principles calculations. The obtained results indicate that the value of V/V0 under different pressures slowly increases with the increase of temperature. The elastic modulus including bulk modulus, Shear modulus and Young's modulus of Li3BN2 increases with the increase of pressure. And pressure can improve the ductility and plasticity of Li3BN2. The vibrational free energy and enthalpy also increase with the increase of pressure, while the entropy and heat capacity gradually decrease with the increase of pressure.
Detail
Effect of friction stir processing on microstructure, mechanical, and damping properties of Al-5Fe alloy
Journal of Electronic Materials ( IF 2.047 ) Pub Date: 2023-06-29 , DOI: 10.1080/00150193.2023.2198962
AbstractThe effect of friction stir processing (FSP) on the microstructure, mechanical properties, and damping properties of as-cast Al-5Fe alloy was investigated. The results showed that the needlelike or rod-like eutectic Fe-rich phases were broken into fine particles and homogeneously distributed on the Al matrix with fine equiaxed recrystallized grains with the size of 2–5 μm in the stir zone after FSP. The hardness distribution in the as-cast alloy is highly dispersed. The strength, ductility increased simultaneously after FSP. The increase in the tensile strength values was about 15.6% after FSP. The FSPed alloy exhibited higher elongation to fracture of about 27.5% in comparison with the as-cast sample having only 3.7%. Meanwhile, FSP can obviously improve the damping properties of the Al-5Fe alloy.
Detail
Evidence of an unusual magnetic behavior at the morphotropic phase boundary of La doped BiFeO3 ceramics
Journal of Electronic Materials ( IF 2.047 ) Pub Date: 2023-07-17 , DOI: 10.1080/00150193.2023.2201773
AbstractIn this paper, Bi(1-x)LaxFeO3 ceramics were processed considering two compositions inside (Bi0.85La0.15FeO3) and outside (Bi0.95La0.05FeO3) the morphotropic phase boundary that separates the rhombohedral and orthorhombic phases. An unusual magnetic behavior, characterized by a double hysteresis loop, was observed at room temperature for the Bi0.85La0.15FeO3 sample. Langevin analyses revealed that this behavior is related to both the linear and non-linear components of the magnetization, indicating possible changes of the magnetic phase with doping.
Detail
Experimental study on energy-generation performance of a zigzag-shaped beam piezoelectric energy harvester
Journal of Electronic Materials ( IF 2.047 ) Pub Date: 2023-04-25 , DOI: 10.1080/00150193.2023.2189827
AbstractAiming at the problem that the energy harvestaing efficiency of traditional piezoelectric energy harvester is not high enough. A zigzag-shaped beam vibration energy harvester was proposed, which has excellent output performance. The effects of external resistance, mass weight, excitation acceleration and mass placement position on the output performance of the harvester were researched using the experimental platform. The results show that under the condition of 100 kΩ, when the mass weight is 9 g and the acceleration is 0.3 g, the maximum output voltage and power are 19.98 V and 3.992 mW respectively.
Detail
Binary mixtures formed between methyl malonic acid and alkyloxy benzoic acids: optical and thermal investigations
Journal of Electronic Materials ( IF 2.047 ) Pub Date: 2023-04-25 , DOI: 10.1080/00150193.2023.2189831
AbstractDouble hydrogen bond liquid crystals (MM + nBOA) are prepared from Methyl Malonic acid (MM) and p-n alkyloxy benzoic acid (nBOA, whose carbon chain length varies from pentyl to dodecyl) treated with dimethyl form amide. MM + 7BOA and MM + 9BOA mesogenic complexes are preferred as chemical ingredients for preparing binary mixtures as they exhibit rich phase polymorphism. MM + 7BOA is treated as X component while MM + 9BOA is treated as Y component. Appropriate molar ratio (0.1X to 0.9X and 0.1Y to 0.9Y) variation leads to formation of nine binary mixtures. Chemical, optical and thermal investigations are performed for fitting the binary mixtures to applicational viability.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 ENGINEERING, ELECTRICAL & ELECTRONIC 工程:电子与电气4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
12.60 87 Science Citation Index Science Citation Index Expanded Not
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